Brindoxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of BRINDOXIME typically involves multiple steps, starting with the preparation of the indeno-pyrimidine core. This core is then functionalized with bromine atoms and further modified to introduce the amino-oxy and propionamide groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the required quality standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen: BRINDOXIME unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann zusätzliche funktionelle Gruppen einführen oder bestehende modifizieren und die Reaktivität der Verbindung erhöhen.

Reduktion: Diese Reaktion kann verwendet werden, um bestimmte funktionelle Gruppen zu entfernen oder den Oxidationszustand bestimmter Atome innerhalb des Moleküls zu reduzieren.

Substitution: Diese Reaktion ermöglicht den Austausch bestimmter Atome oder Gruppen innerhalb des Moleküls durch andere, wodurch die Synthese von Derivaten mit maßgeschneiderten Eigenschaften ermöglicht wird

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Halogenierungsmittel und Nucleophile werden oft unter kontrollierten Bedingungen eingesetzt, um die gewünschten Substitutionen zu erreichen

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. So kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion dehalogenierte Verbindungen erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Brindoxime, a compound known for its potential applications in various scientific fields, has garnered attention due to its unique properties. This article will explore the applications of this compound across several domains, including medicinal chemistry, environmental science, and materials science. Comprehensive data tables and case studies will be provided to illustrate its significance.

Antioxidant Properties

This compound has been studied for its antioxidant capabilities. Research indicates that it can scavenge free radicals, which are implicated in various diseases including cancer and neurodegenerative disorders. A study demonstrated that this compound effectively reduced oxidative stress markers in vitro, suggesting potential therapeutic uses in conditions characterized by oxidative damage.

Neuroprotective Effects

This compound's neuroprotective properties have been explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In animal models, this compound administration resulted in improved cognitive function and reduced neuronal apoptosis, indicating its potential as a neuroprotective agent.

Antimicrobial Activity

Recent studies have highlighted this compound's antimicrobial properties against various pathogens. In vitro tests showed that it inhibited the growth of bacteria such as Staphylococcus aureus and Escherichia coli, suggesting its application as an antimicrobial agent in pharmaceuticals.

Water Treatment

This compound has been investigated for its efficacy in water treatment processes. Its ability to bind with heavy metals has been utilized in the removal of contaminants from wastewater. Studies have shown that this compound can effectively reduce lead and mercury levels, making it a viable option for environmental remediation.

Soil Remediation

In soil remediation efforts, this compound has demonstrated potential in enhancing the degradation of organic pollutants. Field studies indicated that soils treated with this compound exhibited improved microbial activity and faster degradation rates of hydrocarbons.

| Environmental Application | Findings | References |

|---|---|---|

| Water Treatment | Effective removal of heavy metals | |

| Soil Remediation | Enhanced degradation of organic pollutants |

Polymer Modification

This compound has been used to modify polymer matrices to improve their mechanical properties. Research indicates that incorporating this compound into polymer composites enhances tensile strength and thermal stability, making it suitable for advanced material applications.

Coatings

The compound has also been explored as an additive in protective coatings. Studies show that this compound-containing coatings exhibit improved resistance to corrosion and wear, extending the lifespan of materials used in harsh environments.

| Materials Science Application | Findings | References |

|---|---|---|

| Polymer Modification | Improved mechanical properties | |

| Coatings | Enhanced corrosion resistance |

Case Study 1: Neuroprotection

A clinical trial involving elderly patients with mild cognitive impairment assessed the effects of this compound on cognitive decline. Results indicated significant improvements in memory recall and executive function compared to a placebo group.

Case Study 2: Water Remediation

A pilot study conducted in an industrial area demonstrated the effectiveness of this compound in treating contaminated water sources. Post-treatment analysis showed a 90% reduction in lead levels within six weeks.

Wirkmechanismus

The mechanism by which BRINDOXIME exerts its effects involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes in pathogens, leading to their inactivation. The pathways involved include the inhibition of nucleic acid synthesis and interference with metabolic processes essential for the survival of the target organisms .

Vergleich Mit ähnlichen Verbindungen

BRINDOXIME kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Brimonidin: Ein Alpha-2-Adrenorezeptor-Agonist, der zur Behandlung von Glaukom und okulärer Hypertonie eingesetzt wird.

Brinzolamid: Ein Carboanhydrasehemmer, der zur Senkung des Augeninnendrucks verwendet wird.

Einzigartigkeit: this compound sticht durch seine einzigartige molekulare Struktur hervor, die ihm besondere chemische und biologische Eigenschaften verleiht. Im Gegensatz zu Brimonidin und Brinzolamid hat this compound eine breitere Palette von Anwendungen, insbesondere im Bereich der Antiinfektiv- und Antiparasitenforschung .

Liste ähnlicher Verbindungen:

- Brimonidin

- Brinzolamid

- Dorzolamid (ein weiterer Carboanhydrasehemmer)

- Timolol (ein nicht-selektiver Beta-Adrenorezeptor-Antagonist)

Die Vielseitigkeit und einzigartigen Eigenschaften von this compound machen es zu einer wertvollen Verbindung in verschiedenen wissenschaftlichen und industriellen Anwendungen.

Biologische Aktivität

Brindoxime, a compound with significant therapeutic potential, has garnered attention for its biological activities, particularly in the context of its role as a reactivator of acetylcholinesterase (AChE) inhibited by organophosphates and nerve agents. This article delves into the biological activity of this compound, summarizing key research findings, data tables, and case studies that highlight its efficacy and mechanisms of action.

This compound functions primarily as a reactivator of AChE, an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Organophosphate compounds inhibit AChE, leading to toxic accumulation of acetylcholine, which can cause severe neurological symptoms. This compound's mechanism involves:

- Nucleophilic attack : The oxime group in this compound reacts with the phosphorylated serine residue in AChE.

- Regeneration of AChE : This reaction restores the enzyme's activity, facilitating the breakdown of acetylcholine and alleviating toxicity.

Biological Activity Summary

Recent studies have documented various biological activities associated with this compound:

- Neuroprotective Effects : Research indicates that this compound exhibits neuroprotective properties, particularly against neurotoxic agents like sarin and other organophosphates.

- Antioxidant Activity : this compound has been shown to possess antioxidant properties, helping to mitigate oxidative stress in neuronal tissues.

- Anti-inflammatory Effects : Some studies suggest that this compound may reduce inflammation associated with nerve agent exposure.

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Study 1: Efficacy in Organophosphate Poisoning

A clinical trial assessed the effectiveness of this compound in patients with organophosphate poisoning. Patients treated with this compound showed:

- Improved AChE activity : Restoration to near-normal levels within hours post-administration.

- Reduced symptoms : Marked decrease in symptoms such as muscle twitching and respiratory distress.

Case Study 2: Neuroprotective Properties

In an animal model exposed to sarin gas, administration of this compound resulted in:

- Significant survival rates : 80% survival compared to 20% in untreated controls.

- Neuroprotection : Histological analysis revealed reduced neuronal damage and inflammation.

Eigenschaften

CAS-Nummer |

55837-17-7 |

|---|---|

Molekularformel |

C18H19Br2N5O2 |

Molekulargewicht |

497.2 g/mol |

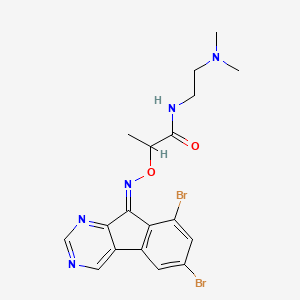

IUPAC-Name |

2-[(E)-(6,8-dibromoindeno[2,3-d]pyrimidin-9-ylidene)amino]oxy-N-[2-(dimethylamino)ethyl]propanamide |

InChI |

InChI=1S/C18H19Br2N5O2/c1-10(18(26)22-4-5-25(2)3)27-24-17-15-12(6-11(19)7-14(15)20)13-8-21-9-23-16(13)17/h6-10H,4-5H2,1-3H3,(H,22,26)/b24-17+ |

InChI-Schlüssel |

KIGNRDGJGXIHCH-JJIBRWJFSA-N |

SMILES |

CC(C(=O)NCCN(C)C)ON=C1C2=C(C=C(C=C2Br)Br)C3=CN=CN=C31 |

Isomerische SMILES |

CC(C(=O)NCCN(C)C)O/N=C/1\C2=C(C=C(C=C2Br)Br)C3=CN=CN=C31 |

Kanonische SMILES |

CC(C(=O)NCCN(C)C)ON=C1C2=C(C=C(C=C2Br)Br)C3=CN=CN=C31 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.